molecular formula C16H23N5O2 B10965367 1-Butyl-3-[7-(piperidin-1-yl)-2,1,3-benzoxadiazol-4-yl]urea

1-Butyl-3-[7-(piperidin-1-yl)-2,1,3-benzoxadiazol-4-yl]urea

Cat. No.: B10965367
M. Wt: 317.39 g/mol
InChI Key: DRLXBPAWMCOYTC-UHFFFAOYSA-N
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Description

N-BUTYL-N’-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)UREA is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoxadiazole core, which is often associated with fluorescence properties, making it useful in biochemical and medical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BUTYL-N’-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)UREA typically involves multiple steps, starting with the preparation of the benzoxadiazole core. This core can be synthesized through a cyclization reaction involving o-phenylenediamine and nitrous acid. The subsequent steps involve the introduction of the piperidine and butyl groups through nucleophilic substitution reactions. The final step is the formation of the urea linkage, which can be achieved using phosgene or a similar reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

N-BUTYL-N’-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)UREA can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction could produce amines.

Scientific Research Applications

N-BUTYL-N’-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)UREA has several applications in scientific research:

    Chemistry: Used as a fluorescent probe in various chemical assays.

    Biology: Employed in the study of cellular processes due to its fluorescence properties.

    Medicine: Potential use in diagnostic imaging and as a marker for certain biological molecules.

    Industry: Utilized in the development of new materials with specific fluorescence characteristics.

Mechanism of Action

The mechanism of action of N-BUTYL-N’-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)UREA is primarily based on its ability to fluoresce. This fluorescence is due to the benzoxadiazole core, which can absorb light at specific wavelengths and emit light at a different wavelength. This property makes it useful in tracking and imaging applications. The compound may interact with various molecular targets, including proteins and nucleic acids, through non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    N-BUTYL-N’-(7-NITRO-2,1,3-BENZOXADIAZOL-4-YL)UREA: Similar structure but with a nitro group instead of a piperidine group.

    N-BUTYL-N’-(7-AMINO-2,1,3-BENZOXADIAZOL-4-YL)UREA: Contains an amino group, offering different reactivity and applications.

Uniqueness

N-BUTYL-N’-(7-PIPERIDINO-2,1,3-BENZOXADIAZOL-4-YL)UREA is unique due to the presence of the piperidine group, which can enhance its solubility and interaction with biological molecules. This makes it particularly useful in biological and medical research compared to its analogs.

Properties

Molecular Formula

C16H23N5O2

Molecular Weight

317.39 g/mol

IUPAC Name

1-butyl-3-(4-piperidin-1-yl-2,1,3-benzoxadiazol-7-yl)urea

InChI

InChI=1S/C16H23N5O2/c1-2-3-9-17-16(22)18-12-7-8-13(15-14(12)19-23-20-15)21-10-5-4-6-11-21/h7-8H,2-6,9-11H2,1H3,(H2,17,18,22)

InChI Key

DRLXBPAWMCOYTC-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)NC1=CC=C(C2=NON=C12)N3CCCCC3

Origin of Product

United States

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